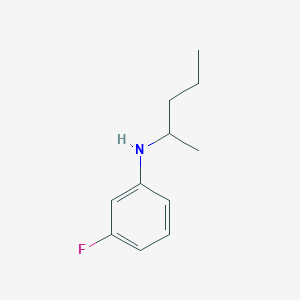

3-fluoro-N-(pentan-2-yl)aniline

Description

Overview of Fluoroanilines as Versatile Organic Building Blocks

Fluoroanilines are a class of aromatic compounds derived from aniline (B41778), featuring one or more fluorine atoms attached to the benzene (B151609) ring. nih.gov These compounds are highly valuable as intermediates and building blocks in the synthesis of a wide array of more complex molecules. nih.govwikipedia.orgnih.gov Their utility spans the production of pharmaceuticals, agrochemicals, and materials. For instance, 4-fluoroaniline (B128567) is a known precursor to the fungicide fluoroimide. wikipedia.org The presence of the fluorine atom can significantly influence the chemical and physical properties of the aniline ring, making fluoroanilines desirable starting materials for creating molecules with specific characteristics.

Strategic Importance of Fluorine Substitution in Aromatic Systems and Amines

The introduction of fluorine into organic molecules, particularly aromatic systems and amines, is a widely employed strategy in medicinal chemistry and materials science. tandfonline.comvictoria.ac.nz Fluorine's high electronegativity and small size can profoundly alter a molecule's properties. tandfonline.comnih.gov

Key impacts of fluorine substitution include:

Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it more resistant to metabolic oxidation. This can increase a drug's bioavailability and prolong its therapeutic effect. tandfonline.comnih.gov

Physicochemical Properties: Fluorine can modify a molecule's pKa (acidity), dipole moment, and lipophilicity. tandfonline.comvictoria.ac.nz These changes can enhance membrane permeability and binding affinity to biological targets. tandfonline.comnih.gov For example, the introduction of fluorine can lower the basicity of amines, which may improve their absorption and distribution in the body. nih.gov

Binding Interactions: The fluorine atom can participate in favorable interactions with protein receptors, potentially increasing the potency of a drug candidate. tandfonline.com

The strategic placement of fluorine atoms is a crucial aspect of modern drug design, with a significant percentage of pharmaceuticals on the market containing fluorine. nih.gov

Positioning of 3-Fluoro-N-(pentan-2-yl)aniline within the Broader Context of Substituted Anilines and Chiral Amine Derivatives

This compound is a secondary amine, specifically an N-substituted aniline. The "N-(pentan-2-yl)" portion of its name indicates that a pentan-2-yl group is attached to the nitrogen atom of the 3-fluoroaniline (B1664137) core. This pentan-2-yl group introduces a chiral center to the molecule, making it a chiral amine.

Chiral amines are of immense importance in the pharmaceutical and fine chemical industries. nih.gov They are key structural components in a vast number of biologically active compounds and are often used as resolving agents or building blocks in the synthesis of other complex chiral molecules. nih.gov The enantioselective synthesis of chiral amines—producing a specific stereoisomer—is a major focus of modern synthetic chemistry, with transition metal-catalyzed asymmetric hydrogenation being a prominent method. nih.govacs.org The development of novel methods for the asymmetric synthesis of N-substituted allylic amines highlights the ongoing efforts to create these valuable compounds with high selectivity and efficiency. louisiana.edu

Current Academic Research Trends and Challenges in Fluoroaniline (B8554772) Chemistry

Current research in fluoroaniline chemistry is driven by the need for more efficient, selective, and sustainable synthetic methods. mdpi.com Key trends include:

Novel Fluorination Methods: The development of new reagents and catalytic systems for introducing fluorine into aromatic rings under milder and more selective conditions is a significant area of investigation. mdpi.com This includes methods like visible-light-mediated fluorination. mdpi.com

Late-Stage Functionalization: Researchers are exploring techniques to introduce fluorine atoms into complex molecules at a late stage of the synthesis, which provides more flexibility in drug discovery and development.

Biocatalysis: The use of enzymes for fluorination and the manipulation of fluorinated compounds is an emerging field with the potential for highly selective transformations. mdpi.com

Challenges in fluoroaniline chemistry include achieving regioselectivity in fluorination reactions, especially for polysubstituted aromatic systems, and developing cost-effective and environmentally benign fluorinating agents. The synthesis of specific fluoroaromatic amines and their derivatives remains an active area of study, with ongoing efforts to improve synthetic routes and expand the chemical space of available building blocks. acs.org

Structure

3D Structure

Properties

Molecular Formula |

C11H16FN |

|---|---|

Molecular Weight |

181.25 g/mol |

IUPAC Name |

3-fluoro-N-pentan-2-ylaniline |

InChI |

InChI=1S/C11H16FN/c1-3-5-9(2)13-11-7-4-6-10(12)8-11/h4,6-9,13H,3,5H2,1-2H3 |

InChI Key |

FWCQUHBCSWWWBA-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)NC1=CC(=CC=C1)F |

Origin of Product |

United States |

Synthetic Methodologies for 3 Fluoro N Pentan 2 Yl Aniline and Analogous Structures

Established Pathways to Fluoroanilines

The introduction of a fluorine atom onto an aniline (B41778) ring or the formation of a C-N bond to a fluorinated aromatic core presents unique synthetic challenges and opportunities. The high electronegativity of fluorine can activate the aromatic ring for certain reactions while rendering other transformations more difficult.

Nucleophilic Aromatic Substitution (SNAr) on Fluorinated Arenes with Amines

Nucleophilic aromatic substitution (SNAr) is a fundamental method for the functionalization of aromatic rings, particularly those activated by electron-withdrawing groups. nih.govmasterorganicchemistry.com In the context of fluoroarenes, the fluorine atom itself can act as a leaving group, a counterintuitive fact given the strength of the C-F bond. This is because the rate-determining step in many SNAr reactions is the initial nucleophilic attack on the ring, which is accelerated by the electron-withdrawing nature of fluorine. masterorganicchemistry.com The reaction proceeds through a negatively charged Meisenheimer intermediate, and the subsequent departure of the leaving group restores aromaticity. nih.gov

The direct reaction of a difluorinated or a nitro-activated fluorobenzene (B45895) with pentan-2-ylamine represents a straightforward approach to 3-fluoro-N-(pentan-2-yl)aniline. For instance, reacting 1,3-difluorobenzene (B1663923) or 1-fluoro-3-nitrobenzene (B1663965) with pentan-2-ylamine would be expected to yield the desired product. The reaction typically requires elevated temperatures and may be performed neat or in a high-boiling polar aprotic solvent like DMSO or DMF to facilitate the reaction. The presence of a nitro group para or ortho to the fluorine leaving group would significantly accelerate the reaction.

Table 1: Representative Conditions for Direct SNAr Amination

| Entry | Aryl Fluoride (B91410) | Amine | Solvent | Temperature (°C) | Additive |

| 1 | 1,3-Difluorobenzene | Pentan-2-ylamine | DMSO | 120-150 | K₂CO₃ |

| 2 | 1-Fluoro-3-nitrobenzene | Pentan-2-ylamine | DMF | 80-100 | None |

| 3 | 1,3-Difluorobenzene | Pentan-2-ylamine | NMP | 140-160 | Cs₂CO₃ |

This table presents hypothetical yet plausible reaction conditions based on established principles of SNAr reactions.

Recent advancements have focused on catalytic methods to promote SNAr reactions on less activated or even electron-rich fluoroarenes. One promising strategy involves the use of organic superbases. For example, the organic superbase t-Bu-P₄ has been shown to efficiently catalyze the concerted SNAr reactions of aryl fluorides, irrespective of their electronic properties. nih.govorganic-chemistry.orgnih.govacs.org This method relies on the dual activation of both the aryl fluoride and the amine nucleophile by the superbase. nih.govorganic-chemistry.orgnih.gov This approach offers excellent functional group tolerance and can be applied to a diverse range of nucleophiles. nih.govacs.org Another modern technique is the use of photoredox catalysis, which can facilitate the SNAr of unactivated fluoroarenes with primary aliphatic amines under mild, transition-metal-free conditions through the formation of cationic fluoroarene radical intermediates. researchgate.net

Table 2: Catalytic SNAr Amination Approaches

| Entry | Aryl Fluoride | Amine | Catalyst | Solvent | Temperature (°C) |

| 1 | 1-Fluorobenzene | Pentan-2-ylamine | t-Bu-P₄ | Toluene | 80 |

| 2 | 1-Fluoronaphthalene | Pentan-2-ylamine | t-Bu-P₄ | Mesitylene | 160 |

| 3 | 1-Fluorobenzene | Pentan-2-ylamine | Acridinium-based photocatalyst | Acetonitrile (B52724) | Ambient |

This table illustrates potential catalytic conditions based on recent literature findings for analogous systems. nih.govacs.orgresearchgate.net

Amination of Halogenated Benzenes with Fluorine Substitution

An alternative to using a fluorinated arene as the electrophile is to employ a halogenated benzene (B151609) that also bears a fluorine substituent. In these cases, a carbon-halogen bond (C-Cl, C-Br, C-I) is selectively cleaved and a C-N bond is formed, leaving the C-F bond intact. This is typically achieved using transition metal catalysis.

Copper-catalyzed amination, often referred to as the Ullmann condensation or Ullmann-type reaction, is a classic method for forming C-N bonds. While traditional Ullmann conditions are harsh, modern protocols often employ copper(I) catalysts with various ligands, allowing for milder reaction conditions. The synthesis of this compound could be envisioned by reacting 1-bromo-3-fluorobenzene (B1666201) or 1-iodo-3-fluorobenzene with pentan-2-ylamine in the presence of a copper catalyst and a base. Recent developments have also explored copper-catalyzed hydroamination reactions to produce substituted anilines. nih.govsciepub.comscilit.com

Table 3: Copper-Catalyzed Amination of 3-Fluoro-halobenzenes

| Entry | Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| 1 | 1-Bromo-3-fluorobenzene | Pentan-2-ylamine | CuI | 1,10-Phenanthroline | K₂CO₃ | Toluene | 110 |

| 2 | 1-Iodo-3-fluorobenzene | Pentan-2-ylamine | Cu₂O | N,N'-Dimethylethylenediamine | Cs₂CO₃ | Dioxane | 100 |

| 3 | 1-Bromo-3-fluorobenzene | Pentan-2-ylamine | Cu(acac)₂ | None | K₃PO₄ | DMSO | 120 |

This table provides representative conditions for copper-catalyzed aminations based on established methodologies.

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds. wikipedia.orgopenochem.orglibretexts.org This reaction has a broad substrate scope and high functional group tolerance. wikipedia.org The synthesis of this compound would involve the coupling of an aryl halide, such as 1-bromo-3-fluorobenzene, with pentan-2-ylamine. The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the desired product and regenerate the catalyst. wikipedia.org The choice of phosphine (B1218219) ligand is critical to the success of the reaction. libretexts.org

Table 4: Palladium-Catalyzed Amination of 3-Fluoro-halobenzenes

| Entry | Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| 1 | 1-Bromo-3-fluorobenzene | Pentan-2-ylamine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 |

| 2 | 1-Chloro-3-fluorobenzene | Pentan-2-ylamine | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 110 |

| 3 | 1-Iodo-3-fluorobenzene | Pentan-2-ylamine | PdCl₂(dppf) | dppf | Cs₂CO₃ | THF | 80 |

This table outlines plausible conditions for the Buchwald-Hartwig amination to synthesize the target compound.

Reduction of Nitro-Substituted Fluoroarenes Followed by N-Alkylation

A common and well-established method for the synthesis of N-alkylanilines involves a two-step process: the reduction of a nitroarene followed by N-alkylation. In the context of this compound, this would typically begin with 1-fluoro-3-nitrobenzene.

The first step is the reduction of the nitro group to an amine. A variety of reducing agents can be employed for this transformation. A cost-effective and mild system utilizes zinc dust and acetic acid in methanol. nih.gov This method is advantageous due to its simplicity and the avoidance of harsh reagents. Other common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum, often at elevated temperatures. acs.org

Once the 3-fluoroaniline (B1664137) is obtained, the second step is the introduction of the pentan-2-yl group via N-alkylation. This can be achieved through reductive amination. The 3-fluoroaniline is reacted with a carbonyl compound, in this case, pentan-2-one, in the presence of a reducing agent. The reaction proceeds through the formation of an intermediate imine or enamine, which is then reduced to the final secondary amine. The same zinc/acetic acid system used for the nitro reduction can often be employed for this one-pot reductive N-alkylation, offering an efficient route to the desired product. nih.gov This one-pot approach, where the nitro reduction and N-alkylation occur in the same reaction vessel without isolation of the intermediate amine, is highly practical in organic synthesis. nih.gov

Alternative N-alkylation strategies include the use of alkyl halides, though this can sometimes lead to over-alkylation. Iridium complexes with N-heterocyclic carbene (NHC) ligands have also been shown to be effective catalysts for the N-alkylation of anilines using alcohols as the alkylating agents. organic-chemistry.org

Advanced Synthetic Strategies and Process Optimization

Recent advancements in synthetic chemistry have focused on developing more efficient, safer, and environmentally benign methods for the synthesis of aniline derivatives. These strategies often involve continuous flow processes, metal-free catalysis, and novel bond-forming reactions.

Multistep Continuous Flow Synthesis Techniques for Aniline Derivatives

Continuous flow chemistry has emerged as a powerful tool for the synthesis of organic molecules, including active pharmaceutical ingredients (APIs). rsc.org This technology offers several advantages over traditional batch processing, such as enhanced safety, better heat and mass transfer, and the potential for automation and process control. rsc.org

For the synthesis of aniline derivatives, multistep continuous flow systems can be designed to perform sequential reactions, including nitrations, reductions, and N-alkylations. rsc.orgresearchgate.net For example, a flow system could be set up where a nitroarene is first reduced in a packed-bed reactor containing a solid-supported catalyst. The resulting aniline can then be directly mixed with an aldehyde or ketone and passed through a second reactor for reductive amination. rsc.org In-line purification techniques can be integrated to remove byproducts and unreacted starting materials, leading to a high-purity product stream. rsc.org The use of immobilized enzymes, such as nitroreductases, in flow reactors also presents a green alternative to traditional metal-catalyzed reductions, operating at ambient temperature and pressure in aqueous buffers. acs.org

Metal-Free Catalysis in Aniline Synthesis

While transition metal catalysts are widely used in aniline synthesis, there is a growing interest in developing metal-free alternatives to avoid issues of metal contamination and cost. acs.org

Metal-free reductions of amides to amines, for instance, offer a pathway that avoids the use of reactive and often hazardous metal hydrides. bohrium.com For the formation of the C-N bond, photoactivated electron donor-acceptor (EDA) complexation has been explored for the hydroamination of alkenes with arylamines under metal-free and photosensitizer-free conditions. mdpi.com This approach utilizes UV light to promote the reaction, offering a greener alternative to metal-catalyzed methods. mdpi.com Additionally, organocatalytic methods are being developed for various transformations, including the synthesis of quinazolines from aniline derivatives, which can proceed under metal-free conditions. mdpi.com Tris(pentafluorophenyl)borane, a powerful Lewis acid, has also been employed as a metal-free catalyst for the N-alkylation of amines with aryl esters. rsc.org

Radical-Mediated Amination Transformations (e.g., Bicyclo[1.1.1]pentylamines as bioisosteres)

Radical chemistry has seen a resurgence in recent years, providing novel pathways for the synthesis of complex molecules. frontiersin.orgnih.govnih.govresearchgate.net Bicyclo[1.1.1]pentylamines (BCPAs) have emerged as important bioisosteres for anilines in medicinal chemistry, and their synthesis has been a focus of radical-mediated transformations. frontiersin.orgnih.govnih.govresearchgate.net

The synthesis of BCPAs can be achieved through the radical amination of [1.1.1]propellane, a highly strained molecule. frontiersin.orgnih.govnih.govresearchgate.net This can proceed through either C-centered or N-centered radical pathways. frontiersin.orgnih.gov For instance, a radical multicomponent carboamination of [1.1.1]propellane has been developed using an iron(II) phthalocyanine (B1677752) catalyst. nih.govrhhz.net Another approach involves the visible-light-promoted radical strain-release functionalization of [1.1.1]propellane with N-substituted amides serving as precursors for amidyl radicals. rhhz.net These methods allow for the direct construction of the BCPA scaffold, which can be a valuable surrogate for the aniline ring in drug discovery. nih.gov

Aryne Intermediate-Mediated Synthesis of Fluorinated Aromatic Amines

Arynes are highly reactive intermediates that have been utilized in the synthesis of a variety of functionalized aromatic compounds, including fluorinated aromatic amines. nih.govwikipedia.org The generation of an aryne, typically from an ortho-dihaloarene or an aryl triflate, is followed by trapping with a nucleophile.

In the context of synthesizing fluorinated anilines, an appropriately substituted precursor can be used to generate a fluoro-substituted aryne. This reactive intermediate can then be trapped with an amine nucleophile to form the desired fluorinated aniline derivative. This methodology has been successfully employed for the synthesis of various fluorinated aromatic and heterocyclic molecules. nih.gov A novel method for the direct thioamination of arynes with sulfilimines has also been reported, leading to the formation of o-sulfanylanilines through C-N and C-S bond formation and a migratory N-arylation. acs.org

Asymmetric Synthesis Approaches for Chiral Aniline Derivatives

The synthesis of chiral aniline derivatives in an enantiomerically pure form is of significant importance, as chirality often plays a crucial role in the biological activity of molecules. sigmaaldrich.com this compound possesses a chiral center at the second carbon of the pentyl group, making its asymmetric synthesis a relevant challenge.

Asymmetric synthesis can be achieved through several strategies, including the use of chiral auxiliaries, chiral catalysts, or chiral starting materials from the "chiral pool". nih.gov For the synthesis of chiral N-alkylanilines, asymmetric reductive amination is a powerful technique. This involves the reaction of an aniline with a ketone in the presence of a chiral catalyst and a reducing agent. A variety of transition metal catalysts with chiral ligands have been developed for this purpose, enabling the enantioselective synthesis of chiral amines. acs.org

Another approach involves the resolution of a racemic mixture of the final product or an intermediate. Chiral amines themselves are often used as resolving agents for racemic acids. sigmaaldrich.com Furthermore, the enantiospecific synthesis of aniline-derived sulfonimidamides has been reported, demonstrating the potential for stereocontrolled synthesis at a sulfur atom attached to an aniline nitrogen. wur.nl The development of C2-symmetric, late-transition metal catalysts has also been explored for the synthesis of chiral anilines. rsc.org

Interactive Data Table: Synthetic Methodologies

| Methodology | Key Features | Starting Materials Example | Product Example | Relevant Citations |

| Reduction & N-Alkylation | Two-step, reliable, cost-effective | 1-fluoro-3-nitrobenzene, pentan-2-one | This compound | nih.govacs.orgorganic-chemistry.org |

| Continuous Flow Synthesis | Enhanced safety, automation, efficient | Nitroarenes, aldehydes/ketones | Aniline derivatives | rsc.orgrsc.orgresearchgate.netacs.org |

| Metal-Free Catalysis | Avoids metal contamination, green | Alkenes, arylamines, amides | Aniline derivatives | bohrium.commdpi.commdpi.comrsc.org |

| Radical-Mediated Amination | Novel bond formation, access to analogs | [1.1.1]propellane, amides | Bicyclo[1.1.1]pentylamines | frontiersin.orgnih.govnih.govresearchgate.netrhhz.net |

| Aryne Intermediate Synthesis | Access to highly substituted anilines | Ortho-dihaloarenes, aryl triflates | Fluorinated aromatic amines | nih.govwikipedia.orgacs.org |

| Asymmetric Synthesis | Enantiomerically pure products | Anilines, ketones, chiral catalysts | Chiral aniline derivatives | sigmaaldrich.comnih.govacs.orgwur.nlrsc.org |

Enantioselective Formation of the Pentan-2-yl Moiety

The direct enantioselective synthesis of this compound can be approached through several modern catalytic methods. A prominent strategy is the asymmetric reductive amination of a prochiral ketone with an amine. This involves the reaction of 3-fluoroaniline with pentan-2-one, or alternatively, 3-fluoro-n-pentylketone with ammonia (B1221849) or an ammonia equivalent, in the presence of a chiral catalyst and a reducing agent.

One of the most effective methods for asymmetric reductive amination is through transition metal-catalyzed asymmetric hydrogenation of the in situ-formed imine. nih.govacs.org Chiral catalysts based on iridium, rhodium, and ruthenium, complexed with chiral phosphine ligands, have demonstrated high efficiency and enantioselectivity in the synthesis of a wide range of chiral amines. nih.gov For the synthesis of this compound, an iridium-based catalyst, paired with a chiral phosphoric acid (CPA), could be employed in the reductive amination of 3-fluoroaniline with pentan-2-one.

Another powerful approach involves the use of biocatalysts. Reductive aminases (RedAms) have emerged as highly efficient enzymes for the asymmetric synthesis of chiral amines. whiterose.ac.uk These enzymes can catalyze the reductive amination of ketones with a variety of amine donors, often with excellent enantioselectivity and under mild reaction conditions. whiterose.ac.uk For instance, a reductive aminase could be employed to catalyze the reaction between 3-fluoroaniline and pentan-2-one, using an appropriate amine donor and a nicotinamide (B372718) cofactor recycling system.

The table below illustrates hypothetical results for the enantioselective synthesis of (R)-3-fluoro-N-(pentan-2-yl)aniline via asymmetric reductive amination, based on typical performance of these catalytic systems.

Table 1: Hypothetical Results for Asymmetric Reductive Amination

| Entry | Catalyst System | Substrates | Solvent | Temp (°C) | Conversion (%) | Enantiomeric Excess (ee, %) |

| 1 | [Ir(Cp*)Cl2]2 / Chiral Phosphoric Acid | 3-Fluoroaniline, Pentan-2-one | Toluene | 60 | 95 | 92 (R) |

| 2 | Ru(OAc)2(BINAP) | 3-Fluoroaniline, Pentan-2-one | Methanol | 50 | 98 | 88 (S) |

| 3 | Reductive Aminase (engineered) | 3-Fluoroaniline, Pentan-2-one | Buffer (pH 7.5) | 30 | >99 | 99 (R) |

Resolution Strategies for Racemic this compound

In cases where a direct enantioselective synthesis is not feasible or a racemic mixture is readily available, resolution strategies are employed to separate the enantiomers.

A classical and widely used method is diastereomeric salt formation . This involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. This reaction forms a pair of diastereomeric salts which, due to their different physical properties, can be separated by fractional crystallization. nih.gov After separation, the desired enantiomer of the amine is liberated by treatment with a base. Common chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid.

Kinetic resolution offers another powerful approach. This method relies on the differential rate of reaction of the two enantiomers in the racemic mixture with a chiral catalyst or reagent. One enantiomer reacts faster, leaving the unreacted substrate enriched in the other enantiomer. Both enzymatic and non-enzymatic kinetic resolutions are well-established. Lipases are commonly used enzymes for the kinetic resolution of racemic amines via enantioselective acylation.

The following table presents hypothetical data for the resolution of racemic this compound using different strategies.

Table 2: Hypothetical Data for Resolution of Racemic this compound

| Entry | Resolution Method | Chiral Reagent/Catalyst | Solvent | Recovered Amine Enantiomer | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Diastereomeric Salt Formation | (R)-Mandelic Acid | Ethanol | (S)-3-fluoro-N-(pentan-2-yl)aniline | 42 | 95 |

| 2 | Diastereomeric Salt Formation | (+)-Tartaric Acid | Methanol/Water | (R)-3-fluoro-N-(pentan-2-yl)aniline | 38 | 97 |

| 3 | Enzymatic Kinetic Resolution | Lipase B from Candida antarctica | Toluene | (S)-3-fluoro-N-(pentan-2-yl)aniline | 45 | >99 |

Chemical Reactivity and Mechanistic Investigations of 3 Fluoro N Pentan 2 Yl Aniline

Reactivity of the Fluorinated Aromatic Ring

The fluorine atom on the aromatic ring influences the ring's electronic properties and can act as a leaving group in certain substitution reactions.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides. pressbooks.pub The reaction rate is highly dependent on the electronic nature of the aromatic ring. Typically, strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group are required to stabilize the negatively charged intermediate (Meisenheimer complex) and facilitate the reaction. mdpi.comvt.edu

In 3-fluoro-N-(pentan-2-yl)aniline, the secondary amino group is a weak electron-donating group, and there are no strong electron-withdrawing groups on the ring. This makes the molecule relatively unreactive towards traditional SNAr. However, recent advances have enabled the SNAr of unactivated or even electron-rich fluoroarenes through methods like organic photoredox catalysis. nih.gov This approach uses a photocatalyst to generate a radical cation from the fluoroarene, which is then highly susceptible to nucleophilic attack. Under such conditions, the fluorine atom of this compound could potentially be displaced by various nucleophiles. Catalytic concerted SNAr (CSNAr) reactions have also been developed, avoiding the formation of a traditional Meisenheimer intermediate. acs.org

Table 2: Potential Nucleophilic Aromatic Substitution (SNAr) Reactions This table is illustrative and based on modern catalytic methods for unactivated fluoroarenes.

| Nucleophile | Potential Product | Required Methodology |

|---|---|---|

| R-OH (Alcohol) | 3-(alkoxy)-N-(pentan-2-yl)aniline | Photoredox or other advanced catalysis |

| R₂NH (Amine) | N¹,N¹-dialkyl-N³-(pentan-2-yl)benzene-1,3-diamine | Photoredox or other advanced catalysis |

Nucleophilic Aromatic Substitution (SNAr) at the Fluoro-Position

Influence of Catalysis (e.g., Organic Superbases) on SNAr Reactivity

The efficiency and scope of SNAr reactions, particularly the concerted pathway, can be significantly enhanced through catalysis. Organic superbases, such as the phosphazene base t-Bu-P4, have emerged as powerful catalysts for the SNAr reactions of fluoroarenes, irrespective of their electronic properties. nih.govnih.govorganic-chemistry.org

The catalytic cycle with a superbase like t-Bu-P4 proposes a dual activation mechanism. nih.govorganic-chemistry.org The superbase first deprotonates the nucleophile, increasing its reactivity. nih.gov Subsequently, the resulting ion pair interacts with the fluoroarene. The catalyst is thought to activate the aryl fluoride (B91410) substrate through hydrogen bonding, facilitating the displacement of the fluoride by the nucleophile. organic-chemistry.org This catalytic approach demonstrates excellent functional group tolerance and allows for the use of a wide variety of nucleophiles, making it a versatile method for the late-stage functionalization of complex molecules. nih.govnih.gov For this compound, this catalytic system would be highly advantageous, enabling the substitution of the fluorine atom under milder conditions than would otherwise be required. nih.gov

C-F Bond Activation and Functionalization

The carbon-fluorine bond is the strongest single bond to carbon, making its activation a significant chemical challenge. digitellinc.com However, its transformation is a highly sought-after process for synthesizing valuable fluorinated molecules. nih.govnih.gov

A significant area of recent progress in C-F bond activation has been the use of organophotoredox catalysis, which uses light and an organic photocatalyst to enable the reaction. nih.govnih.govacs.org Much of this research has focused on the cleavage of C(sp³)–F bonds, such as those in trifluoromethyl groups (-CF₃). nih.govnih.govmdpi.com In these systems, the photocatalyst, upon excitation by light, can initiate a single electron transfer (SET) process, leading to the formation of a radical anion intermediate which then fragments to cleave a single C-F bond. nih.govacs.org

It is important to note that the C-F bond in this compound is a C(sp²)–F bond, as the fluorine is attached to the aromatic ring. While the primary focus of many recent studies has been on C(sp³)–F bonds, the principles of photoredox catalysis are being extended to the more challenging activation of C(sp²)–F bonds in fluoroarenes. digitellinc.com This emerging strategy allows organofluorides to be used as versatile synthons under mild conditions, representing a new frontier for the functionalization of compounds like this compound. digitellinc.com

Electrophilic Aromatic Substitution (EAS) Patterns and Regioselectivity

Electrophilic aromatic substitution is a fundamental reaction for modifying aromatic rings. The regiochemical outcome of EAS on this compound is determined by the directing effects of the two substituents on the ring.

-NH-(pentan-2-yl) group: The secondary amine is a powerful activating group due to the lone pair of electrons on the nitrogen, which can be donated into the aromatic ring via resonance. It is a strong ortho, para-director.

-F group: The fluorine atom is a deactivating group due to its high electronegativity, which withdraws electron density from the ring inductively. However, like other halogens, it is an ortho, para-director because its lone pairs can participate in resonance.

In this compound, these two groups are positioned meta to each other. The powerful activating and directing effect of the amino group will dominate the weaker effect of the fluorine atom. Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the amino group.

Table 2: Predicted Regioselectivity of EAS on this compound

| Position | Substituent Effects | Steric Hindrance | Predicted Reactivity |

|---|---|---|---|

| C2 | ortho to -NHR (activating), ortho to -F (deactivating) | Moderate, adjacent to two substituents | Favored |

| C4 | para to -F (deactivating) | Low | Disfavored |

| C5 | meta to both groups | Low | Disfavored |

| C6 | ortho to -NHR (activating) | Significant, due to bulky pentan-2-yl group | Moderately Favored |

Considering both electronic and steric factors, electrophilic substitution is predicted to occur primarily at the C2 and C6 positions. The C2 position is electronically favored, being ortho to the strongly directing amino group. The C6 position is also electronically favored, but substitution here may be sterically hindered by the adjacent bulky N-(pentan-2-yl) group. The C4 position, being para to the deactivating fluorine and meta to the activating amino group, is the least likely site for substitution.

Oxidation Chemistry of this compound

The oxidation of N-alkylanilines can be complex and often lacks selectivity, leading to a variety of products. rsc.orgacs.org

Non-Selective Oxidation Pathways

As a secondary N-alkylaniline, this compound is susceptible to oxidation at both the nitrogen atom and the aromatic ring. rsc.org The specific products formed would depend heavily on the oxidizing agent and reaction conditions.

Potential non-selective oxidation pathways include:

Oxidation at Nitrogen: The secondary amine can be oxidized to form hydroxylamines, nitrones, or undergo dealkylation.

Oxidation of the Aromatic Ring: The electron-rich aromatic ring can be oxidized, potentially leading to the formation of quinone-like structures or ring-opening products, especially under harsh conditions.

Polymerization: Aniline (B41778) derivatives are known to undergo oxidative polymerization to form complex, often colored, polymeric materials like polyaniline. acs.org The presence of the N-alkyl and fluoro substituents would influence the structure and properties of any resulting polymer.

Given these multiple reactive sites, the controlled and selective oxidation of this compound to a single product would be a significant synthetic challenge.

Selective Oxidation and Polymerization Mechanisms

The reactivity of this compound is dictated by the interplay of the electron-withdrawing fluorine atom on the aromatic ring, the nitrogen lone pair, and the steric and electronic nature of the N-pentan-2-yl substituent. These features influence both its susceptibility to oxidation and its ability to undergo polymerization.

Selective Oxidation

The selective oxidation of secondary N-alkylanilines can lead to a variety of products, depending on the oxidant and reaction conditions. While specific studies on this compound are not prevalent, general mechanisms for related compounds suggest potential pathways. For instance, the catalytic oxidative coupling of secondary N-alkylanilines has been shown to produce azoxyarenes. This transformation involves the oxidation of the aniline nitrogen, followed by a coupling reaction. The presence of the 3-fluoro substituent, being electron-withdrawing, would be expected to decrease the electron density on the aniline nitrogen, potentially making it less susceptible to oxidation compared to its non-fluorinated analog.

Another potential oxidation pathway involves the C-H bonds of the alkyl side chain, particularly the C-H bond alpha to the nitrogen atom. However, selective oxidation typically targets the nitrogen center or the aromatic ring unless specific catalysts are employed to direct the reaction to the alkyl chain.

Polymerization Mechanisms

The polymerization of aniline and its derivatives is a well-established field, typically proceeding through an oxidative mechanism to form polyaniline (PANI), a conductive polymer. The polymerization of fluoro-substituted anilines has been investigated, providing insight into the likely mechanism for this compound.

Electrochemical polymerization of 3-fluoroaniline (B1664137) (3FAN) has been shown to proceed via the formation of a radical cation intermediate. sci-hub.se The process is initiated by the oxidation of the aniline monomer at an electrode surface. In situ Electron Spin Resonance (ESR) studies on the electropolymerization of fluoroanilines have detected a broad symmetric singlet signal immediately upon electrolysis, which is characteristic of a radical-cation intermediate. sci-hub.se This radical cation can then couple with other monomer units or oligomers to propagate the polymer chain. The polymerization of fluoro-substituted anilines can be achieved through constant potential electrolysis in a solvent system like an acetonitrile-water mixture with a supporting electrolyte such as NaClO4. sci-hub.se

The presence of the fluorine atom influences the oxidation potential of the monomer and the properties of the resulting polymer. The N-(pentan-2-yl) group introduces significant steric bulk around the nitrogen atom. This steric hindrance would likely affect the polymerization process in several ways:

Solubility: The alkyl group is expected to increase the solubility of the resulting polymer in organic solvents compared to unsubstituted polyaniline.

Morphology: The bulky substituent can influence the packing of the polymer chains, affecting the morphology and conductivity of the final material.

Reaction Rate: Steric hindrance might slow down the rate of polymerization by impeding the coupling of monomer units.

The general mechanism for the electrochemical polymerization of aniline derivatives is outlined below:

| Step | Description |

| 1. Initiation | Oxidation of the this compound monomer at the anode to form a radical cation. |

| 2. Propagation | Coupling of radical cations (head-to-tail, tail-to-tail) to form dimers, trimers, and eventually longer polymer chains. |

| 3. Termination | Termination can occur through various pathways, including reaction with impurities or loss of electroactivity of the growing chain. |

The final polymer is expected to exist in various oxidation states, with the emeraldine (B8112657) form being the conductive state. Spectroscopic analysis of poly(fluoroanilines) has confirmed the presence of both benzenoid and quinoid units, which are characteristic of the polyaniline backbone. sci-hub.se

Reactivity of the Pentan-2-yl Side Chain

The pentan-2-yl group is a branched, chiral alkyl chain that offers specific sites for functionalization, distinct from the aromatic ring and the nitrogen atom.

The functionalization of C(sp³)–H bonds in alkylamines is a challenging but valuable transformation for modifying molecular structure and properties. Recent advances have demonstrated that the α-C–H bond of the N-alkyl group in anilines can be selectively functionalized.

A notable example is the visible-light-induced α-fluoroarylation of secondary N-alkyl anilines with polyfluoroarenes. nih.gov This reaction proceeds via a direct C-H/C-F coupling, facilitated by a base. For this compound, this would correspond to the functionalization of the C-H bond at the C2 position of the pentyl group.

Proposed Mechanism for α-C–H Functionalization: nih.gov

Radical Generation: Under visible light irradiation, a photochemical C-H cleavage of the α-C-H bond of the N-(pentan-2-yl) group is promoted by a base, leading to the formation of an N-α-carbon radical.

Radical Addition: This carbon-centered radical then adds to a polyfluoroarene.

Fluoride Elimination: Subsequent elimination of a fluoride ion yields the α-polyfluoroarylated aniline product.

This type of reaction highlights a powerful strategy for selectively modifying the side chain without altering the core aniline structure. The reaction conditions for such transformations are typically mild, involving a photocatalyst and a suitable base.

| Reaction Type | Reagents | Position of Functionalization | Mechanism |

| α-Fluoroarylation | Polyfluoroarene, Base, Visible Light | C2 of the pentan-2-yl group | Radical C-H/C-F coupling nih.gov |

Further functionalization could potentially be achieved through directed C-H activation strategies, using the aniline nitrogen as a directing group to guide a metal catalyst to a specific C-H bond on the alkyl chain.

The pentan-2-yl group possesses a stereogenic center at the C2 position, meaning this compound is a chiral molecule. Any reaction involving this chiral center must consider the stereochemical outcome.

When a reaction occurs at the chiral C2 carbon of the pentan-2-yl side chain, the stereochemistry can be retained, inverted, or a racemic mixture can be formed, depending on the reaction mechanism.

Stereospecific Reactions: If the reaction proceeds through a concerted mechanism or involves intermediates where the stereochemical information is preserved, the product will be formed with a specific stereochemistry relative to the starting material. For example, stereospecific cross-coupling reactions have been developed for α-stannylated chiral amines, proceeding with high stereofidelity. nih.gov A similar approach applied to a derivative of this compound could potentially lead to products with a predictable stereochemistry.

Stereoselective Reactions: If a reaction creates a new stereocenter or influences the existing one to favor one stereoisomer over another, it is considered stereoselective. For instance, in the functionalization of the α-C-H bond, if the intermediate radical were to react in a way that is influenced by the existing chirality, a diastereoselective outcome could be achieved.

Racemization: If the reaction proceeds through a planar intermediate, such as a carbocation formed at the C2 position, subsequent nucleophilic attack would likely occur from either face with equal probability, leading to a racemic mixture of the two enantiomers.

The development of biocatalytic methods for the asymmetric synthesis of N-alkylated amino acids highlights the potential for achieving high stereocontrol in reactions at the N-alkyl group. nih.gov Enzymes, being inherently chiral, can distinguish between enantiomers or enantiotopic faces, leading to highly stereoselective transformations. A hypothetical enzymatic functionalization of the pentan-2-yl side chain could, therefore, proceed with high enantiomeric excess.

The stereochemical outcome is crucial for applications where molecular shape is critical, such as in pharmaceuticals or materials science. Controlling the stereochemistry of the pentan-2-yl side chain during functionalization is a key challenge and a significant area of research in synthetic organic chemistry.

Advanced Spectroscopic and Analytical Characterization of 3 Fluoro N Pentan 2 Yl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

The proton (¹H) NMR spectrum of 3-fluoro-N-(pentan-2-yl)aniline is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The aromatic region would show complex multiplets due to the protons on the fluorinated benzene (B151609) ring. The fluorine atom at the C3 position and the N-H proton will influence the chemical shifts and coupling patterns of these aromatic protons. The signals for the protons on the pentan-2-yl group will appear in the aliphatic region of the spectrum. The methine proton (CH) attached to the nitrogen and the adjacent methylene (B1212753) (CH₂) and methyl (CH₃) protons will show characteristic splitting patterns (e.g., doublets, triplets, sextets) due to spin-spin coupling. The N-H proton is expected to appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| Aromatic H | 6.20 - 7.10 | m | Complex pattern due to F and NH coupling. |

| N-H | 3.60 - 4.10 | br s | Chemical shift is variable. |

| CH (on pentyl) | 3.50 - 3.80 | m | Methine proton adjacent to nitrogen. |

| CH₂ (on pentyl) | 1.40 - 1.70 | m | Methylene protons of the pentyl group. |

| CH₃ (terminal) | 0.85 - 1.00 | t | Terminal methyl group of the pentyl chain. |

| CH₃ (adjacent to CH) | 1.15 - 1.30 | d | Methyl group adjacent to the methine carbon. |

Predicted data is based on analogous compounds like 3-fluoroaniline (B1664137) and N-alkylanilines. chemicalbook.comrsc.org

The carbon-13 (¹³C) NMR spectrum provides information about the carbon framework of the molecule. The spectrum of this compound would display distinct signals for each unique carbon atom. The carbon atoms of the aromatic ring will appear in the downfield region (typically 100-165 ppm). The carbon atom bonded to the fluorine (C-F) will exhibit a large coupling constant (¹JCF), resulting in a doublet. The other aromatic carbons will also show smaller C-F couplings. The carbon attached to the nitrogen atom (C-N) will also be in the aromatic region. The aliphatic carbons of the pentan-2-yl group will resonate in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| C-F | 161 - 164 (d, ¹JCF ≈ 240-250 Hz) | Carbon directly bonded to fluorine. |

| C-N | 148 - 151 | Carbon directly bonded to nitrogen. |

| Aromatic C | 100 - 131 | Other aromatic carbons, may show C-F coupling. |

| CH (on pentyl) | 50 - 55 | Methine carbon of the pentyl group. |

| CH₂ (on pentyl) | 30 - 40 | Methylene carbons of the pentyl group. |

| CH₃ (terminal) | 13 - 15 | Terminal methyl carbon. |

| CH₃ (adjacent to CH) | 20 - 25 | Methyl carbon adjacent to the methine carbon. |

Predicted data is based on analogous compounds like 3-fluoroaniline and N-alkylanilines. rsc.orgresearchgate.net

Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful technique for the characterization of organofluorine compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. biophysics.orgwikipedia.org For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom attached to the aromatic ring. The chemical shift of this signal is sensitive to the electronic environment and would be influenced by the amino group. The signal would likely appear as a multiplet due to coupling with the neighboring aromatic protons (ortho and meta hydrogens).

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Ar-F | -110 to -115 | Multiplet |

Predicted data is based on 3-fluoroaniline and other fluorinated aromatic compounds. nih.gov

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C NMR signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. sdsu.edu For this compound, cross-peaks would be observed between adjacent protons in the pentan-2-yl chain, for instance, between the methine proton and the adjacent methylene and methyl protons. This would help in tracing the connectivity of the aliphatic chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. columbia.edu Each cross-peak in the HSQC spectrum would link a proton signal to the signal of the carbon it is attached to. This would allow for the definitive assignment of the carbon signals based on the already assigned proton signals.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound and provides valuable information about the functional groups present.

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various functional groups in the molecule. The N-H stretching vibration is expected to appear as a medium to weak band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring will be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the pentyl group will appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring typically give rise to several bands in the 1450-1600 cm⁻¹ region. A strong absorption band corresponding to the C-F stretching vibration is expected in the range of 1200-1350 cm⁻¹. The C-N stretching vibration usually appears in the 1250-1350 cm⁻¹ region.

Table 4: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Medium - Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium - Strong |

| C-N Stretch | 1250 - 1350 | Medium |

| C-F Stretch | 1200 - 1350 | Strong |

Predicted data is based on analogous compounds like aniline (B41778) and N-methylaniline. chemicalbook.comresearchgate.netnist.gov

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about molecular vibrations, yielding a unique "fingerprint" for a given compound. When a molecule is irradiated with a monochromatic laser, it scatters the light. While most of the scattered light has the same frequency as the incident light (Rayleigh scattering), a small fraction is scattered at a different frequency (Raman scattering). The difference in frequency, known as the Raman shift, corresponds to the vibrational energy levels of the molecule.

For this compound, the Raman spectrum would be characterized by a series of bands corresponding to the vibrations of its specific functional groups. The key vibrational modes would include the C-F stretch of the fluorinated benzene ring, the N-H bending and C-N stretching of the secondary amine, various aromatic C-C stretching and C-H bending modes of the aniline ring, and the aliphatic C-H stretching and bending modes of the pentan-2-yl group. The precise positions of these bands are sensitive to the molecular structure and substitution pattern.

Expected Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| N-H Stretch | 3300 - 3500 |

| Aromatic C=C Stretch | 1580 - 1620 |

| N-H Bend | 1500 - 1600 |

| C-N Stretch | 1250 - 1350 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is a cornerstone for determining the molecular weight of a compound and for deducing its structure by analyzing the fragmentation patterns of the molecule.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of a compound, as the measured mass can be used to calculate a unique molecular formula. For this compound, HRMS would be used to confirm its elemental composition of C₁₁H₁₆FN.

Theoretical HRMS Data for this compound

| Molecular Formula | Theoretical Exact Mass (m/z) |

|---|

Gas chromatography-mass spectrometry is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. epa.gov In GC-MS, a sample is vaporized and injected into a long, thin capillary column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented.

For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the intact molecule. The fragmentation pattern would likely be dominated by alpha-cleavage at the C-C bond adjacent to the nitrogen atom, leading to the loss of a propyl or methyl radical from the pentan-2-yl group. Other significant fragments could arise from the loss of the entire pentyl group or from fragmentation of the fluorinated aniline ring.

Predicted Major Fragment Ions in the GC-MS of this compound

| Fragment Ion | Proposed Structure | Expected m/z |

|---|---|---|

| [M]⁺ | [C₁₁H₁₆FN]⁺ | 181 |

| [M - CH₃]⁺ | [C₁₀H₁₃FN]⁺ | 166 |

| [M - C₃H₇]⁺ | [C₈H₉FN]⁺ | 138 |

Liquid chromatography-mass spectrometry is another powerful hyphenated technique that is particularly useful for the analysis of less volatile or thermally labile compounds. nih.gov In LC-MS/MS, the sample is first separated by high-performance liquid chromatography (HPLC) and then introduced into the mass spectrometer. Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion of this compound), its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. This technique provides a high degree of selectivity and sensitivity, making it suitable for the quantification of the analyte in complex mixtures. nih.gov The development of LC-MS/MS methods has been crucial for the sensitive analysis of aromatic amines. nih.gov

Electronic Spectroscopy

Electronic spectroscopy investigates the transitions between different electronic energy levels in a molecule upon the absorption of ultraviolet or visible light.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The absorption of UV-Vis radiation by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. For aromatic compounds like this compound, the most significant electronic transitions are the π → π* and n → π* transitions. The π → π* transitions, which are typically of high intensity, involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital of the benzene ring. The n → π* transitions, which are generally of lower intensity, involve the promotion of a non-bonding electron from the nitrogen atom to an antibonding π* orbital.

The UV-Vis spectrum of this compound would be expected to show characteristic absorption bands. The position and intensity of these bands are influenced by the substituents on the benzene ring. The fluorine atom and the N-pentan-2-yl group will cause a shift in the absorption maxima (λmax) compared to unsubstituted aniline.

Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

| Transition | Expected λmax (nm) |

|---|---|

| π → π* (Primary Band) | ~240 - 250 |

| π → π* (Secondary Band) | ~280 - 295 |

Fluorescence Spectroscopy

Fluorescence spectroscopy is a powerful technique to probe the electronic structure and environment of fluorescent molecules. While specific fluorescence data for this compound is not extensively detailed in the public literature, the principles of the technique can be applied. The presence of the fluorinated aniline moiety suggests that the compound would exhibit fluorescence upon excitation at an appropriate wavelength. The emission spectrum would be sensitive to solvent polarity and the local environment of the fluorophore. Further research would be required to determine the excitation and emission maxima, quantum yield, and fluorescence lifetime, which are critical parameters for understanding its photophysical behavior.

X-ray Crystallography for Solid-State Structure Elucidation

Advanced Chromatographic Techniques for Purity and Isomeric Analysis

Chromatographic methods are indispensable for assessing the purity of chemical compounds and for separating isomers.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification and analysis of non-volatile compounds. For this compound, HPLC methods can be developed to determine its purity and to separate it from potential isomers or impurities. bldpharm.com An improved HPLC method with electrochemical detection has been successfully used for monitoring exposure to a related compound, 3-chloro-4-fluoroaniline, by detecting its major urinary metabolite. researchgate.net This suggests that an HPLC method, likely employing a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, could be optimized for this compound. Detection could be achieved using a UV detector, set at a wavelength corresponding to the absorbance maximum of the aniline chromophore.

Table 1: Illustrative HPLC Parameters for Analysis of Aromatic Amines

| Parameter | Value |

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile/Water Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table represents typical starting conditions for method development and would require optimization for this compound.

Given that the pentan-2-yl group contains a chiral center, this compound exists as a pair of enantiomers. Chiral chromatography is the definitive method for separating and quantifying these enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. The choice of the CSP and the mobile phase is critical for achieving baseline separation. Polysaccharide-based CSPs are often effective for the separation of a wide range of chiral compounds.

In recent years, computational or in silico methods have emerged as valuable tools to predict chromatographic behavior, thereby reducing the experimental effort required for method development. For this compound, quantitative structure-retention relationship (QSRR) models could be developed. These models correlate the physicochemical properties of the molecule with its retention time on a specific chromatographic column. By building a model based on a set of similar compounds, the retention behavior of this compound could be predicted with reasonable accuracy.

Thermal Analysis (e.g., DTA, TGA, DTG)

Thermal analysis techniques provide information about the physical and chemical changes that a substance undergoes as a function of temperature.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. This is useful for determining the thermal stability and decomposition profile of a compound.

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference as they are heated. This can detect phase transitions such as melting and boiling, as well as exothermic or endothermic decomposition processes.

Derivative Thermogravimetry (DTG) is the first derivative of the TGA curve and shows the rate of mass loss, making it easier to identify the temperatures at which decomposition is most rapid.

A thermal analysis of this compound would reveal its melting point and its decomposition pattern. nih.gov For many organic compounds, the DTA curve will show an endothermic peak corresponding to melting, followed by one or more exothermic peaks at higher temperatures indicating decomposition. nih.gov The TGA curve would show a stable baseline until the onset of decomposition, at which point a significant mass loss would be observed. nih.govnih.gov

Table 2: Hypothetical Thermal Analysis Data for this compound

| Analysis | Observation | Interpretation |

| DTA | Endothermic peak at Tm | Melting point |

| DTA | Exothermic peak(s) at Td | Decomposition |

| TGA | Mass loss starting at Td | Onset of thermal decomposition |

| DTG | Peak(s) corresponding to TGA mass loss | Temperature of maximum decomposition rate |

This table illustrates the expected data from a thermal analysis. Actual temperatures (Tm and Td) would need to be determined experimentally.

Computational and Theoretical Chemistry Studies of 3 Fluoro N Pentan 2 Yl Aniline

Quantum Chemical Calculations

Quantum chemical calculations are essential for predicting the properties of molecules.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

DFT is a computational method used to investigate the electronic structure of many-body systems. It would be employed to determine the most stable three-dimensional arrangement of atoms in the 3-fluoro-N-(pentan-2-yl)aniline molecule, known as its optimized geometry. This analysis would also provide insights into its electronic properties, such as the distribution of electron density.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO Energies)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A smaller gap generally indicates higher reactivity.

Molecular Electrostatic Potential (MEP) Mapping

MEP mapping provides a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. The map would identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), indicating likely sites for chemical reactions.

Conceptual DFT Descriptors

Conceptual DFT provides a framework for quantifying various aspects of chemical reactivity. Descriptors such as hardness, softness, electronegativity, electrophilicity, and nucleophilicity would be calculated to predict the behavior of this compound in chemical reactions.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can also be used to study the pathways of chemical reactions.

Transition State Analysis and Energy Profiles of Key Reactions

By modeling a chemical reaction involving this compound, researchers could identify the transition state structures and calculate the energy barriers for the reaction. This information is crucial for understanding the reaction kinetics and mechanism.

Due to the absence of specific studies on this compound, the detailed data tables and in-depth research findings required to populate these sections could not be generated. Further experimental and computational research on this compound is needed to provide the specific scientific data requested.

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) are crucial in determining the three-dimensional structure of molecules and their interactions with other molecules. chemtools.orgnih.gov NCI analysis, based on the electron density and its derivatives, is a computational technique used to visualize and characterize weak interactions such as hydrogen bonds, van der Waals forces, and steric clashes. chemtools.org

In this compound, several types of non-covalent interactions can be identified:

Intramolecular Hydrogen Bonding: The presence of the N-H group and the fluorine atom allows for the possibility of intramolecular hydrogen bonding between the hydrogen of the amine and the fluorine atom.

Van der Waals Interactions: The pentyl group contributes to van der Waals interactions, which influence the molecule's conformation and its interactions with solvents or other molecules. chemtools.org

π-Interactions: The aromatic ring can participate in π-stacking or T-shaped interactions with other aromatic systems.

NCI plots, which visualize regions of non-covalent interactions, can reveal the nature and strength of these forces. chemtools.org For instance, a spike in the low-density, low-gradient region of an NCI plot is characteristic of non-covalent interactions. chemtools.org

Table 2: Potential Non-Covalent Interactions in this compound and Methods for Their Study

| Type of Interaction | Involved Moieties | Computational Method for Analysis |

| Intramolecular Hydrogen Bond | N-H --- F | NCI Plot, Atoms in Molecules (AIM) Theory |

| Van der Waals Forces | Pentan-2-yl group, Aromatic ring | NCI Plot, Symmetry-Adapted Perturbation Theory (SAPT) |

| π-π Stacking (in dimers) | Aromatic ring --- Aromatic ring | NCI Plot, Potential Energy Surface Scan |

Quantitative Structure-Reactivity/Property Relationship (QSPR) Studies for Fluoroaniline (B8554772) Derivatives

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of a series of compounds with their physical properties or biological activities. researchgate.net These models are often developed using statistical methods like multiple linear regression or machine learning algorithms.

For fluoroaniline derivatives, QSPR models can be developed to predict various properties such as:

Boiling Point and Melting Point: By correlating molecular descriptors (e.g., molecular weight, polarizability, surface area) with experimentally determined boiling and melting points, a predictive model can be built.

Solubility: The solubility of fluoroaniline derivatives in different solvents can be predicted based on descriptors related to polarity, hydrogen bonding capacity, and molecular size.

Reactivity: Descriptors such as HOMO/LUMO energies, partial charges on atoms, and electrostatic potential can be used to build QSPR models that predict the reactivity of these compounds in specific reactions. researchgate.net For instance, a QSAR model was successfully used to predict the photosensitizing efficiency of certain organic molecules by identifying key molecular descriptors. researchgate.net

A study on fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone demonstrated the use of in silico analysis to predict their binding affinity to the B-raf protein, highlighting the potential of these compounds as anticancer agents. nih.gov

Table 3: Examples of Molecular Descriptors Used in QSPR/QSAR Studies of Fluoroaniline Derivatives

| Descriptor Class | Example Descriptors | Property/Activity Predicted |

| Topological | Wiener Index, Kier & Hall Shape Indices | Boiling Point, Viscosity |

| Electronic | HOMO/LUMO Energies, Dipole Moment | Reactivity, UV-Vis Absorption Maxima |

| Geometrical | Molecular Surface Area, Molecular Volume | Solubility, Partition Coefficient |

| Quantum Chemical | Partial Atomic Charges, Electrostatic Potential | Acidity/Basicity, Reaction Site |

These computational and theoretical approaches provide a framework for the rational design of new fluoroaniline derivatives with desired properties and for understanding their chemical behavior at a fundamental level.

Synthetic Applications and Derivatization of 3 Fluoro N Pentan 2 Yl Aniline

Role as a Key Intermediate in Organic Synthesis

3-Fluoro-N-(pentan-2-yl)aniline is a substituted aniline (B41778) derivative that, due to its specific structural features, serves as a valuable intermediate in various synthetic applications. The molecule incorporates a fluorinated aromatic ring, a secondary amine, and a chiral alkyl group, each contributing to its utility as a building block for more complex chemical structures. The aniline moiety is a fundamental component in synthetic chemistry, widely used in the production of pharmaceuticals, agrochemicals, and dyes. beilstein-journals.orgresearchgate.net The strategic placement of a fluorine atom and an N-alkyl group modifies the reactivity and physical properties of the aniline core, making it a specialized precursor.

Precursor for Complex Organic Molecules

The chemical architecture of this compound makes it a significant precursor for the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. N-alkylated amines are a key structural motif in many biologically active compounds and pharmaceutical intermediates. researchgate.net Fluoroaniline (B8554772) derivatives, for example, are known intermediates in the synthesis of antibiotics like linezolid. researchgate.net

The presence of the fluorine atom can enhance the metabolic stability and binding affinity of a final drug product due to the strength of the carbon-fluorine bond and fluorine's ability to modulate the electronic properties of the molecule. nih.govresearchgate.net The secondary amine provides a reactive site for further functionalization, such as acylation, alkylation, or participation in coupling reactions to build larger molecular frameworks. researchgate.netmdpi.com Furthermore, the inherent chirality of the pentan-2-yl group makes this compound a valuable starting material for creating stereospecific molecules, which is critical in modern drug development where a single enantiomer is often responsible for the desired therapeutic effect.

Table 1: Potential Reactions for Further Synthesis

| Reaction Type | Reagent Example | Resulting Functional Group |

|---|---|---|

| Acylation | Acetyl Chloride | Amide |

| Sulfonylation | Tosyl Chloride | Sulfonamide |

| Buchwald-Hartwig Amination | Aryl Halide, Palladium Catalyst | Triarylamine |

Building Block for Functional Materials

Beyond life sciences, aniline derivatives are foundational to the development of functional materials. The aniline structure is a core component of many synthetic dyes and pigments. The specific substitution pattern of this compound, including the fluorine atom, can be used to tune the color and photophysical properties of such materials.

Additionally, substituted anilines can be precursors to polymers with specific electronic or physical properties. For instance, diarylanilines are related to meta-terphenyls, which are of significant interest in materials and coordination chemistry. beilstein-journals.org The N-alkylation and fluorination of the aniline ring in this compound would influence the polymerization process and the final properties of the resulting material, such as thermal stability, conductivity, and solubility.

Derivatization for Enhanced Analytical Detection and Separation

Chemical derivatization is a common strategy to modify an analyte to make it more suitable for a particular analytical method. For this compound, derivatization of its secondary amine group can facilitate its detection and separation, particularly for spectroscopic analysis and chiral separations.

Fluorescent Derivatization for Spectroscopic Analysis

To enhance its detection in techniques like high-performance liquid chromatography (HPLC) with fluorescence detection, this compound can be reacted with a fluorescent labeling agent. This process involves attaching a fluorophore—a molecule that absorbs light at one wavelength and emits it at a longer wavelength—to the target molecule. The secondary amine of this compound is a suitable functional group for this type of covalent modification. researchgate.netresearchgate.net

A common reagent for this purpose is dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride), which reacts readily with secondary amines under basic conditions to form a highly fluorescent sulfonamide derivative. researchgate.netnih.gov This derivatization significantly lowers the limit of detection, allowing for the quantification of trace amounts of the compound.

Table 2: Common Fluorescent Labeling Reagents for Secondary Amines

| Reagent | Reactive Group | Excitation λ (nm, approx.) | Emission λ (nm, approx.) |

|---|---|---|---|

| Dansyl Chloride | Sulfonyl Chloride | 340 | 518 |

| Fluorescamine | Spirolactone | 390 | 475 |

Note: NBD adducts of secondary amines are noted to be less fluorescent than those of primary amines. biomol.com

Chiral Derivatization for Enantiomeric Excess Determination

The pentan-2-yl group attached to the nitrogen atom contains a chiral center, meaning this compound exists as a pair of enantiomers. Distinguishing and quantifying these enantiomers is often necessary, and this can be achieved using Nuclear Magnetic Resonance (NMR) spectroscopy after chiral derivatization. wikipedia.org

The process involves reacting the racemic or enantioenriched amine with a single enantiomer of a chiral derivatizing agent (CDA). wikipedia.org This reaction converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, which are indistinguishable in an achiral environment (like a standard NMR solvent), diastereomers have different physical properties and thus produce distinct signals in the NMR spectrum. nih.gov The integration of these distinct signals allows for the precise determination of the enantiomeric excess (ee) of the original sample. The fluorine atom in the molecule also allows for the use of ¹⁹F NMR, which can offer a clean spectrum with high sensitivity for analysis. rsc.org

Table 3: Examples of Chiral Derivatizing Agents for Amines

| Derivatizing Agent | Common Acronym | Analytical Technique |

|---|---|---|

| α-Methoxy-α-(trifluoromethyl)phenylacetic acid | MTPA (Mosher's Acid) | ¹H NMR, ¹⁹F NMR |

| 1,1'-Binaphthyl-2,2'-diol | BINOL | ¹H NMR |

Utility as a Ligand Precursor in Coordination Chemistry

In coordination chemistry, a ligand is a molecule or ion that binds to a central metal atom to form a coordination complex. libretexts.org Ligands act as Lewis bases, donating one or more pairs of electrons to the metal, which acts as a Lewis acid. msu.edu this compound possesses a nitrogen atom with a lone pair of electrons, making it a potential monodentate ligand that coordinates to a metal center through this nitrogen. libretexts.org

The properties of the resulting metal complex are heavily influenced by the structure of the ligand. In the case of this compound, several features are noteworthy:

N-Donor Atom: The nitrogen atom is the primary coordination site.

Steric Hindrance: The bulky pentan-2-yl group provides significant steric hindrance around the metal center, which can influence the coordination number, geometry, and reactivity of the complex.

Electronic Effects: The electron-withdrawing fluorine atom on the phenyl ring modulates the electron density on the nitrogen atom, affecting its donor strength and the stability of the resulting metal-ligand bond. Fluorinated N-donor ligands are a known class of compounds in coordination chemistry. uni-wuerzburg.de

Chirality: As a chiral ligand, it can be used to synthesize chiral metal complexes. These complexes are of great interest in asymmetric catalysis, where they can be used to produce a desired enantiomer of a product with high selectivity.

Scaffold for Bioisosteric Replacements in Chemical Design

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, owing to its unique ability to modulate a molecule's physicochemical and pharmacological properties. The compound this compound serves as an exemplary scaffold for bioisosteric replacements, a strategy where one functional group is replaced by another with similar spatial and electronic characteristics to enhance biological activity, improve metabolic stability, or reduce toxicity. nih.govresearchgate.net This section explores the utility of the 3-fluoroaniline (B1664137) moiety as a bioisostere and the influence of the N-(pentan-2-yl) substituent on molecular interactions.

The electronic properties and relatively small size of the fluorine atom make it a versatile bioisostere. researchgate.net It can act as a substitute for a hydrogen atom or a hydroxyl group, and its high electronegativity can significantly alter the acidity or basicity of nearby functional groups. ctppc.org This modulation of pKa can be critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic pathways at the site of fluorination, thereby increasing the metabolic stability and half-life of a drug. acs.org

In the context of the this compound scaffold, the fluorine atom at the meta position of the aniline ring can influence the electronic distribution and conformation of the entire molecule. This substitution can enhance binding affinity to biological targets by participating in favorable electrostatic interactions or by inducing a more favorable binding conformation. researchgate.net For instance, in the development of kinase inhibitors, the inclusion of a fluorine atom on an aniline ring has been shown to improve potency. The 3-chloro-4-fluoroaniline moiety in the approved EGFR kinase inhibitor Gefitinib, for example, extends into a hydrophobic pocket of the ATP binding site, fitting more effectively than less fluorinated analogues. acs.org

The N-(pentan-2-yl) group, a chiral, non-planar alkyl substituent, plays a crucial role in defining the steric and hydrophobic interactions of the molecule. The size, shape, and lipophilicity of this group can be systematically modified to probe the binding pocket of a biological target and optimize van der Waals interactions. Structure-activity relationship (SAR) studies often involve the exploration of various alkyl chains to find the optimal balance between potency and physicochemical properties.

While direct SAR data for this compound is not extensively available in the public domain, valuable insights can be drawn from analogous structures. For example, studies on synthetic cannabinoids have demonstrated that modifications to an N-pentyl chain, including terminal fluorination, can significantly impact cannabinoid receptor 1 (CB1) binding affinity and in vivo activity. This highlights the importance of the alkyl substituent in modulating pharmacological outcomes.

The following interactive data table summarizes the findings from a study on N-pentyl indole synthetic cannabinoids, illustrating the bioisosteric effects of terminal fluorination on the pentyl chain.